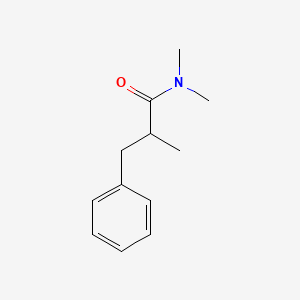![molecular formula C31H28N2O5 B11957578 Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 522592-21-8](/img/structure/B11957578.png)
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring fused with a phenanthroline moiety. This compound is known for its significant helical distortion, which has been confirmed through X-ray analysis . The molecular formula of this compound is C31H28N2O5, and it has a molecular weight of 508.579 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common method includes the 3+2 dipolar cycloaddition of N-substituted 1,10-phenanthrolin-1-ium ylides with substituted acetylenes or alkenes . The reaction conditions often involve the use of solvents such as dichloromethane and acetonitrile, with the reaction mixture being subjected to slow evaporation to obtain single crystals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Medicine: Its unique properties are being explored for therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets such as DNA and metal ions. The compound’s planar structure and extended π-conjugation allow it to intercalate with DNA base pairs, disrupting normal cellular processes . Additionally, its ability to chelate metal ions can inhibit metalloenzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Uniqueness
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is unique due to its specific substituents, which influence its helical distortion and overall molecular geometry
Properties
CAS No. |
522592-21-8 |
|---|---|
Molecular Formula |
C31H28N2O5 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C31H28N2O5/c1-17(2)37-30(35)24-23-15-14-21-13-12-20-7-6-16-32-26(20)27(21)33(23)28(25(24)31(36)38-18(3)4)29(34)22-10-8-19(5)9-11-22/h6-18H,1-5H3 |
InChI Key |
ZRALUZXKZLCOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=CC5=C4N=CC=C5)C=C3)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)


![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)





![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)


